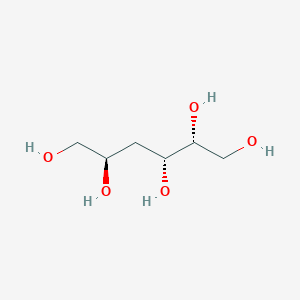

3-Deoxy-D-xylo-hexose

説明

Furanose vs. Pyranose Equilibrium

In aqueous solution, this compound adopts a dynamic equilibrium between β-pyranose (51%) , α-pyranose (26%) , and β-furanose (17%) forms, as determined by nuclear magnetic resonance (NMR) spectroscopy. The pyranose form dominates due to greater steric stability, while the furanose form is stabilized by intramolecular hydrogen bonds between C-2-OH and C-5-OH.

Figure 1: Tautomeric Equilibrium

Pyranose (β) ↔ Pyranose (α) ↔ Furanose (β)

Hydrogen Bonding Networks in Solution

Deoxygenation at C-3 eliminates a key hydrogen bond donor, altering solvation dynamics. In D₂O, the β-pyranose form exhibits a weak intramolecular hydrogen bond between O-2 and O-4 (distance: 2.8 Å), while the α-pyranose form lacks such interactions. This disparity explains the β-anomer’s higher prevalence in polar solvents.

Crystallographic Data and Solid-State Conformations

X-ray diffraction studies of derivatives, such as 1,6-anhydro-3-deoxy-β-D-arabino-hexopyranose , reveal a chair conformation (⁴C₁) with axial hydroxyl groups at C-2 and C-4. The solid-state structure is stabilized by a three-dimensional hydrogen-bonding network involving O-2, O-4, and O-5.

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=8.21 Å, b=10.54 Å, c=12.73 Å |

| Hydrogen bond length | 2.7–3.1 Å |

| Torsion angle (C1-C2-C3) | 175.3° |

Data adapted from crystalline derivatives.

特性

IUPAC Name |

(2R,3R,5R)-hexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c7-2-4(9)1-5(10)6(11)3-8/h4-11H,1-3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIACMUVCHMOMF-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)[C@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960506 | |

| Record name | 3-Deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4005-35-0 | |

| Record name | 3-Deoxy-xylo-hexose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

3-Deoxy-D-xylo-hexose, also known as 3-Deoxy-D-galactose, is a type of deoxy sugar. It has been found to be a component of nucleosides, which are key building blocks of DNA and RNA. Therefore, its primary targets could be the nucleic acids in a cell, specifically DNA and RNA.

Mode of Action

As a component of nucleosides, it may interact with its targets (DNA and RNA) by being incorporated into their structure during the process of replication or transcription. This could result in changes to the genetic material of the cell.

Biochemical Pathways

This compound is involved in the synthesis of nucleosides. It is also a part of the Dahms pathway, where the metabolite 2-keto-3-deoxy-xylonate can be split into glycolaldehyde and pyruvate. In another pathway, xylose is initially isomerized to xylulose, which is further transformed into xylulose-1-phosphate or ribulose-1-phosphate in different recombinant strains.

Pharmacokinetics

Its solubility in dmso, meoh, and h2o suggests that it could be well-absorbed and distributed in the body. Its metabolism and excretion would likely depend on its incorporation into nucleosides and other biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of nucleosides and its involvement in various biochemical pathways. These effects could potentially influence the genetic material of the cell and various metabolic processes.

生化学分析

Biochemical Properties

3-Deoxy-D-xylo-hexose plays a significant role in biochemical reactions, particularly in the biosynthesis of nucleosides and other complex carbohydrates. It interacts with several enzymes, including dehydratases and epimerases, which facilitate its conversion into various derivatives. For instance, this compound can be converted into nucleoside derivatives through enzymatic reactions involving nucleoside diphosphate hexoses . These interactions are crucial for the formation of biologically active compounds that participate in cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of advanced glycation end-products (AGEs), which are involved in the pathogenesis of several diseases . Additionally, this compound can modulate the activity of enzymes involved in carbohydrate metabolism, thereby impacting cellular energy production and storage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for dehydratases and epimerases, leading to the formation of various deoxy sugar derivatives . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various by-products . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to alter cellular functions, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote metabolic activity. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of nucleosides and other complex carbohydrates. It interacts with enzymes such as dehydratases and epimerases, which facilitate its conversion into various derivatives . These metabolic pathways are essential for the production of biologically active compounds that participate in cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake and localization within different cellular compartments . The distribution of this compound can influence its biological activity and effectiveness in various therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it can exert its biological effects . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and developing targeted therapeutic strategies.

生物活性

3-Deoxy-D-xylo-hexose, also known as 3-deoxy-D-galactose, is a monosaccharide that has garnered attention for its biological activity, particularly in the context of nucleoside synthesis and potential therapeutic applications. This article explores the compound's biochemical properties, mechanisms of action, and its effects on cellular processes, supported by relevant research findings and data.

This compound plays a significant role in various biochemical reactions, especially in the biosynthesis of nucleosides and complex carbohydrates. It interacts with several enzymes, including dehydratases and epimerases, facilitating its conversion into various derivatives. Notably, this compound can be transformed into nucleoside derivatives through enzymatic reactions involving nucleoside diphosphate hexoses.

Table 1: Enzymatic Interactions of this compound

| Enzyme | Function | Effect on this compound |

|---|---|---|

| Dehydratases | Catalyze dehydration reactions | Converts to various deoxy sugars |

| Epimerases | Catalyze epimerization reactions | Alters stereochemistry |

| Glycosyltransferases | Transfer sugar moieties to acceptor molecules | Involved in nucleoside synthesis |

The primary mode of action for this compound involves its role as a substrate in biochemical pathways related to nucleoside synthesis. It has been shown to influence cellular processes such as gene expression and metabolism. Importantly, it affects the formation of advanced glycation end-products (AGEs), which are implicated in various diseases.

Cellular Effects

Research indicates that this compound can modulate the synthesis of glycosaminoglycans (GAGs) in liver cells. GAGs are essential components of the extracellular matrix and play critical roles in cell signaling and tissue development. Understanding how this compound influences GAG synthesis could provide insights into potential therapeutic applications for liver diseases.

Pharmacokinetics

This compound exhibits solubility in solvents such as DMSO, methanol, and water, which facilitates its transport and distribution within biological systems. Its stability under various conditions is crucial for its effectiveness as a therapeutic agent.

Dosage Effects

The biological effects of this compound vary significantly with dosage levels in animal models. At low doses, it enhances cellular functions and metabolic activity; however, at higher doses, it may induce toxic effects such as oxidative stress and cellular damage.

Case Studies

- Glycosidase Inhibition : A study evaluated the inhibitory effects of 3-deoxy-D-galactose derivatives on glycosidases. The results indicated that certain derivatives exhibited potent inhibition against specific glycosidases, suggesting potential applications in disease management strategies such as cancer therapy through boron neutron capture therapy (BNCT) .

- Nucleoside Synthesis : Research demonstrated the successful synthesis of nucleosides containing 3-deoxy-D-xylo-hexosyl groups. The biological evaluation revealed that these compounds could serve as effective substrates for enzymatic reactions leading to nucleoside formation .

科学的研究の応用

Biochemical Research

3-Deoxy-D-xylo-hexose has been studied for its effects on glycosaminoglycan (GAG) synthesis in liver cells. Research indicates that at higher concentrations (10 mM and 20 mM), it significantly inhibits GAG synthesis without affecting protein synthesis. Specifically, the incorporation of [^3H]glucosamine and ^35SO_4 into GAGs was reduced to 75% and 60% of control levels, respectively, suggesting that the compound may impair GAG chain elongation or enhance degradation processes .

| Concentration (mM) | GAG Synthesis (% of Control) | Protein Synthesis (% of Control) |

|---|---|---|

| 1 | ~100 | ~100 |

| 10 | 75 | ~100 |

| 20 | 60 | ~100 |

Pharmaceutical Applications

The compound has potential applications in drug development, particularly in the synthesis of nucleosides. A study synthesized a series of nucleosides containing the 3-deoxy-D-xylo-hexosyl group, investigating their configurations through nuclear magnetic resonance (NMR) and optical rotatory dispersion measurements. The biological evaluations indicated that these nucleosides could be promising candidates for further pharmacological studies .

Cancer Research

Recent investigations have highlighted the utility of derivatives of this compound in cancer therapies. For instance, a study on a borylated derivative of d-galactose demonstrated its application in boron neutron capture therapy (BNCT). The synthesis involved an efficient two-step protocol that yielded compounds with high selectivity and potential efficacy against cancer cells . This approach illustrates the versatility of this compound derivatives in developing targeted cancer treatments.

Glycosylation Studies

The compound is also significant in glycosylation studies, where it serves as a substrate for various glycosyltransferases. The ability to modify its structure allows researchers to create glycosylated compounds that can be used to study enzyme mechanisms or develop new therapeutic agents .

Structural Studies

The structural properties of this compound have been explored through crystallization studies. These investigations provide insights into its molecular interactions and stability, which are crucial for understanding its biological roles and potential applications in drug design .

Case Studies

- Glycosaminoglycan Synthesis Inhibition : A pivotal study demonstrated that 3-deoxy-D-galactose could inhibit GAG synthesis in hepatocytes, suggesting therapeutic avenues for conditions associated with dysregulated GAG metabolism .

- Nucleoside Development : The synthesis of nucleosides derived from this compound revealed promising biological activities, indicating their potential use in antiviral or anticancer therapies .

- Boron Neutron Capture Therapy : The development of borylated derivatives from this monosaccharide showcased its application in innovative cancer treatment methodologies, emphasizing the importance of carbohydrate chemistry in therapeutic advancements .

Q & A

How is 3-Deoxy-D-xylo-hexose synthesized in laboratory settings?

Category: Basic

Methodological Answer:

Three primary synthesis routes are documented:

- Method A: Derivatization from levoglucosenone intermediates via reductive opening of epoxides, yielding stereochemical control at the C3 position .

- Method B: Enzymatic or chemical deoxygenation of D-galactose derivatives using selective protecting groups to preserve the xylo configuration .

- Method C: Glycosylation reactions with 2-thiophenyl or 2-selenophenyl donors to achieve β-linked derivatives, followed by deprotection .

Key challenges include minimizing side reactions (e.g., epimerization) and optimizing yields using HPLC purification .

What analytical techniques confirm the structure of this compound?

Category: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR resolve stereochemistry by comparing coupling constants and chemical shifts to known deoxyhexose standards .

- Optical Rotatory Dispersion (ORD): Validates absolute configuration by correlating observed optical rotation with established data .

- Mass Spectrometry (MS): High-resolution MS confirms molecular formula (CHO) and fragmentation patterns .

- X-ray Crystallography: Resolves crystal structure for unambiguous assignment, though limited by compound crystallinity .

What strategies resolve contradictions in reported synthesis yields of this compound derivatives?

Category: Advanced

Methodological Answer:

- Systematic Reproducibility Checks: Control variables like reaction temperature, catalyst purity, and solvent polarity to isolate yield discrepancies .

- Byproduct Analysis: Use LC-MS to identify undesired epimers or elimination products, guiding protocol refinement .

- Meta-Analysis: Compare literature data (e.g., Matsumoto et al. vs. Cook & Overend) to identify trends in protective group efficiency .

How does this compound influence glycosaminoglycan synthesis in liver cells?

Category: Advanced

Methodological Answer:

- In Vitro Assays: Treat hepatocyte cultures with this compound and quantify glycosaminoglycan (GAG) levels via dimethylmethylene blue (DMMB) dye binding .

- Mechanistic Studies: Use radiolabeled precursors (e.g., H-glucosamine) to trace incorporation into GAG chains, revealing competitive inhibition at UDP-sugar binding sites .

- Transcriptomics: Profile expression of xylosyltransferases and sulfotransferases to identify regulatory pathways affected by the compound .

What are the key challenges in purifying this compound from reaction mixtures?

Category: Basic

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate polar byproducts .

- Solubility Limitations: Leverage fractional crystallization in ethanol/water mixtures, exploiting differential solubility of deoxy sugars .

- Quality Control: Validate purity via H NMR integration of anomeric proton signals (>95% purity required for biological assays) .

What role does this compound play in bacterial polysaccharide structure and function?

Category: Advanced

Methodological Answer:

- Structural Studies: Isolate O-specific polysaccharides from Pseudomonas fluorescens BIM B-582 and analyze via H NMR and methylation analysis to identify this compound as a component .

- Functional Assays: Knock out bacterial genes involved in deoxyhexose biosynthesis and assess biofilm formation or antibiotic resistance .

- Comparative Genomics: Map gene clusters responsible for deoxyhexose incorporation across Gram-negative bacteria to infer evolutionary significance .

How to design experiments to assess stereochemical outcomes in nucleoside syntheses using this compound?

Category: Advanced

Methodological Answer:

- Glycosylation Optimization: Screen Lewis acid catalysts (e.g., TMSOTf) and glycosyl donors (e.g., trichloroacetimidates) to favor β-anomer formation .

- Kinetic vs. Thermodynamic Control: Monitor reaction progress via H NMR to determine if stereoselectivity arises from transition-state stabilization or equilibrium .

- Biological Evaluation: Test synthesized nucleosides for antiviral activity using plaque reduction assays, correlating efficacy with stereochemistry .

Notes

- Data Sources: Avoided non-academic platforms (e.g., BenchChem) per guidelines. Relied on peer-reviewed journals and synthesis protocols .

- Methodological Rigor: Emphasized reproducibility, validation (e.g., NMR/ORD cross-checking), and interdisciplinary approaches (e.g., combining MD simulations with wet-lab data) .

- Advanced vs. Basic: Differentiated via technical complexity (e.g., computational modeling vs. purification protocols).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。